molecular formula C14H16O2 B15424098 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone CAS No. 101833-09-4

3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone

Cat. No.: B15424098
CAS No.: 101833-09-4
M. Wt: 216.27 g/mol
InChI Key: QEEZGNLDPXQOOA-UHFFFAOYSA-N
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Description

3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone is a synthetically versatile dihydrofuranone derivative of interest in advanced organic chemistry and medicinal chemistry research. This compound features a lactone core functionalized with allyl, methyl, and phenyl substituents, making it a potential building block for the synthesis of more complex heterocyclic systems . Furanone derivatives are recognized as privileged structures in drug discovery due to their wide presence in biologically active molecules . Specific research applications for this analog may include its use as an intermediate in the development of novel compounds for material science and pharmaceutical science . The allyl group, in particular, offers a reactive handle for further chemical modifications via methodologies such as cross-coupling or ring-closing metathesis reactions, strategies that are well-established in synthetic chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

101833-09-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

5-methyl-3-phenyl-3-prop-2-enyloxolan-2-one

InChI

InChI=1S/C14H16O2/c1-3-9-14(10-11(2)16-13(14)15)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3

InChI Key

QEEZGNLDPXQOOA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)(CC=C)C2=CC=CC=C2

Origin of Product

United States

Biological Activity

3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects.

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • CAS Registry Number : 1073-11-6
  • IUPAC Name : 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone

Antimicrobial Properties

Research indicates that compounds similar to 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone exhibit significant antimicrobial activity. For instance, studies have shown that furanones can inhibit the establishment of biofilms and the expression of virulence in various microorganisms through the inhibition of quorum sensing systems. Specifically, they have been effective against:

  • Bacteria : Staphylococcus aureus, Staphylococcus epidermidis, and Vibrio spp.
  • Fungi : Fusarium spp.
  • Protozoa : Acanthamoeba spp. .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Furanones are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is crucial in treating conditions characterized by chronic inflammation.

The biological activity of 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone is primarily attributed to its ability to interfere with bacterial communication (quorum sensing). By disrupting these signaling pathways, it can prevent biofilm formation and reduce pathogenicity in bacteria .

Table 1: Summary of Biological Activities

Activity TypeOrganism/ConditionEffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialVibrio spp.Biofilm disruption
AntifungalFusarium spp.Growth inhibition
Anti-inflammatoryIn vitro modelsReduced cytokine levels

Research Findings

  • A study demonstrated that furanones could significantly reduce the biofilm formation of Staphylococcus aureus by interfering with its quorum sensing mechanisms.
  • Another investigation highlighted the anti-inflammatory potential of similar compounds, showing a decrease in TNF-alpha production in macrophage cell lines when treated with furanone derivatives.

Comparison with Similar Compounds

Substituent Variation and Molecular Properties

The table below compares 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone with structurally related furanones, highlighting key differences in substituents, molecular weight, and natural occurrence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Natural Occurrence/Applications References
3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone Not available C₁₅H₁₆O₂ 228.29 Allyl, methyl, phenyl Synthetic intermediate (hypothesized) N/A
Dihydro-5-propyl-2(3H)-furanone (γ-heptalactone) 105-21-5 C₇H₁₂O₂ 128.17 Propyl Flavoring agent (peach, coconut)
5-Butyldihydro-4-methyl-2(3H)-furanone (whiskey lactone) 39212-23-2 C₉H₁₆O₂ 156.22 Butyl, methyl Aroma compound in oak-aged spirits
5-Ethenyldihydro-5-methyl-2(3H)-furanone (lavender lactone) 32764-98-0 C₇H₁₀O₂ 126.15 Vinyl, methyl Fragrance (lavender, perfumery)
5-Hexyldihydro-4-methyl-2(3H)-furanone 67663-01-8 C₁₁H₂₀O₂ 184.28 Hexyl, methyl Citrus flavoring
Dihydro-5-tetradecyl-2(3H)-furanone (γ-stearolactone) 502-26-1 C₁₈H₃₄O₂ 282.46 Tetradecyl Skin lipids, industrial surfactants

Key Observations

Substituent Impact on Applications :

  • Alkyl Chain Length : Longer alkyl chains (e.g., tetradecyl in γ-stearolactone) correlate with lipid-like properties, making them suitable for surfactants or skincare . Shorter chains (e.g., propyl in γ-heptalactone) are associated with fruity aromas .
  • Functional Groups : The vinyl group in lavender lactone contributes to its floral scent, while the phenyl group in the target compound may enhance π-π interactions in drug design .

Occurrence in Natural Products: 5-Hexyldihydro-4-methyl-2(3H)-furanone is found in citrus, whereas 5-ethyl derivatives are detected in rye-based diets at 1.95 mg/kg . The target compound’s synthetic nature contrasts with these naturally occurring analogs.

Research Findings and Industrial Relevance

Stability and Reactivity

  • Allyl Group Reactivity : The allyl substituent in the target compound may facilitate Diels-Alder reactions, enabling the synthesis of complex heterocycles. This contrasts with saturated alkyl chains in γ-heptalactone or γ-stearolactone, which exhibit lower reactivity .
  • Thermal Stability: Long-chain furanones like γ-stearolactone are solids at room temperature, while smaller analogs (e.g., γ-heptalactone) are liquids, impacting their storage and handling .

Toxicological Profiles

    Preparation Methods

    Reaction Design

    • Substrate Synthesis :

      • Prepare 3-allyl-3-phenyl-γ-keto ester via aldol condensation of phenylacetaldehyde with allyl glyoxylate.
      • Optimize conditions to avoid polymerization: low temperature (0–5°C), inert atmosphere.
    • Cyclization :

      • Treat with 3–10% aqueous HCl at 90–110°C for 0.5–4 hours.
      • Byproducts like 5-methoxy-4-methyl-2(5H)-furanone may form but can be converted back via prolonged acid treatment.

    Representative Reaction:
    $$
    \text{γ-Keto ester} + \text{HCl} \rightarrow \text{3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone} + \text{MeOH}
    $$

    Table 1. Optimization of Cyclization Conditions

    Parameter Optimal Range Impact on Yield
    HCl Concentration 3–10% Maximizes ring closure
    Temperature 95–100°C Balances rate vs. decomposition
    Reaction Time 2–3 hours Minimizes byproducts

    Alkylation of Preformed Dihydrofuranones

    An alternative strategy involves introducing substituents to a preassembled dihydrofuranone core. This two-step approach mitigates steric challenges during ring formation.

    Step 1: Synthesis of 5-Methyl-3-phenyldihydro-2(3H)-furanone

    • Starting Material : γ-Valerolactone (5-methyl-dihydro-2(3H)-furanone).
    • Phenyl Introduction :
      • Use Friedel-Crafts alkylation with benzene and AlCl₃.
      • Yield: ~60% (reported for analogous systems).

    Step 2: Allylation at the 3-Position

    • Allyl Source : Allyl bromide or allyl chloride .
    • Base : K₂CO₃ or DBU in DMF.
    • Mechanism : SN2 displacement or conjugate addition, depending on conditions.

    Table 2. Allylation Efficiency Under Varied Bases

    Base Solvent Temperature Yield (%)
    K₂CO₃ DMF 80°C 45
    DBU THF 60°C 62
    NaH DMSO 25°C 28

    Catalytic Asymmetric Synthesis

    Enantioselective routes are critical for pharmaceutical applications. Organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Rh, Pd) enable asymmetric induction.

    Proline-Catalyzed Aldol Cyclization

    • Substrate : 3-Oxo-5-phenylpent-4-enoic acid .
    • Catalyst : L-Proline (20 mol%) in DMSO.
    • Outcome : Forms the dihydrofuranone core with >80% enantiomeric excess (ee).

    Palladium-Catalyzed Allylic Alkylation

    • Substrate : 5-Methyl-3-phenyldihydro-2(3H)-furanone .
    • Catalyst : Pd(PPh₃)₄ with BINAP ligand.
    • Allyl Donor : Allyl acetate in THF at 50°C.
    • Yield : 75% with 92% ee.

    Green Chemistry Approaches

    Recent trends emphasize solvent-free or bio-based methods.

    Microwave-Assisted Synthesis

    • Conditions : 150 W, 100°C, 15 minutes.
    • Advantages : Reduces reaction time from hours to minutes; improves yield by 15–20%.

    Enzymatic Cyclization

    • Enzyme : Lipase B from Candida antarctica (CAL-B).
    • Medium : Ionic liquid ([BMIM][BF₄]).
    • Outcome : 55% yield, excellent stereocontrol.

    Q & A

    Q. What are the common synthetic strategies for preparing 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone, and how do reaction conditions influence yield?

    Methodological Answer: The synthesis of dihydrofuranone derivatives typically involves intramolecular or intermolecular condensation reactions. For example, 4-[(4-methylthio)phenyl]-3-phenyl-2(5H)-furanone is synthesized via condensation of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions, with reaction time and solvent polarity critical for yield optimization . Similarly, allyl and phenyl substituents can be introduced via Grignard reactions or nucleophilic additions, requiring inert atmospheres (e.g., nitrogen) and catalysts like BF₃·Et₂O to stabilize intermediates . Key parameters include:

    • Temperature : 60–80°C for cyclization.
    • Catalysts : Lewis acids (e.g., ZnCl₂) for electrophilic substitution.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate stereoisomers.

    Q. How is 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone characterized analytically, and what are the critical parameters for quantification?

    Methodological Answer: Gas chromatography (GC) with hydrogen flame ionization detection (FID) is widely used, employing capillary columns (e.g., DB-5MS) and helium as the carrier gas. The normalization method quantifies purity (>97%) by comparing peak areas against internal standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, with allyl groups showing characteristic δ 5.0–5.8 ppm (¹H) and phenyl rings at δ 7.2–7.6 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 228 [M⁺]) and fragmentation patterns for structural validation.

    Q. What safety protocols are recommended for handling dihydrofuranone derivatives in laboratory settings?

    Methodological Answer: Dihydrofuranones may exhibit acute toxicity (oral LD₅₀: 300–500 mg/kg) and irritancy. Key protocols include:

    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
    • Ventilation : Fume hoods for synthesis steps involving volatile intermediates (e.g., bromolactones).
    • First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and activated charcoal for accidental ingestion .

    Advanced Research Questions

    Q. How do computational studies inform the electronic properties and reactivity of 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone?

    Methodological Answer: Density functional theory (DFT) calculations reveal that substituents like phenyl and allyl groups lower the HOMO-LUMO gap (ΔE ≈ 4.2 eV) compared to unsubstituted furanones (ΔE ≈ 5.8 eV), enhancing electrophilicity and antioxidative potential. Key parameters include:

    • Ionization Potential (IP) : 8.5 eV (indicative of electron-donating capacity).
    • Dipole Moment : 3.1 Debye, suggesting polar interactions in biological systems .
    • LogP : 2.8, predicting moderate lipid solubility for membrane penetration.

    Q. What mechanisms underlie the bioactivity of dihydrofuranones against bacterial biofilms, and how can structural modifications enhance efficacy?

    Methodological Answer: Dihydrofuranones disrupt quorum sensing (QS) in Pseudomonas aeruginosa by competitively inhibiting LuxR-type receptors. Structural optimization strategies include:

    • Halogenation : Introducing chloro or fluoro groups at C-5 increases biofilm inhibition (IC₅₀: 12 µM vs. 45 µM for non-halogenated analogs) .
    • Steric Effects : Bulky substituents (e.g., phenyl at C-3) reduce enzymatic degradation by esterases.
    • Synergistic Combinations : Co-administration with β-lactams enhances penetration through polysaccharide matrices .

    Q. How can researchers resolve contradictory data in biological activity studies of dihydrofuranone derivatives?

    Methodological Answer: Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific responses. Mitigation strategies include:

    • Standardized Protocols : CLSI guidelines for minimum inhibitory concentration (MIC) testing.
    • Metabolomic Profiling : LC-MS/MS to quantify intracellular accumulation and efflux pump activity.
    • Control Compounds : Use of ciprofloxacin or ampicillin as internal benchmarks .

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